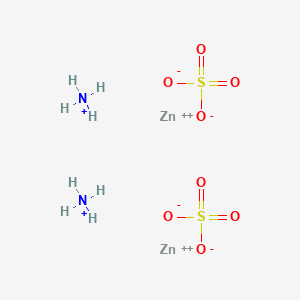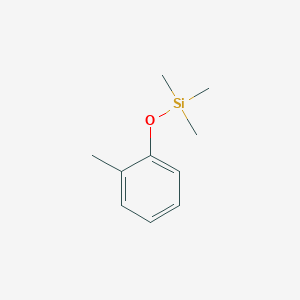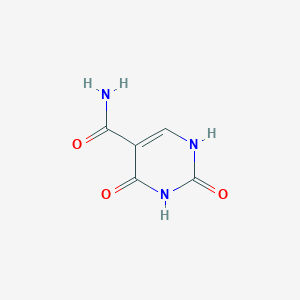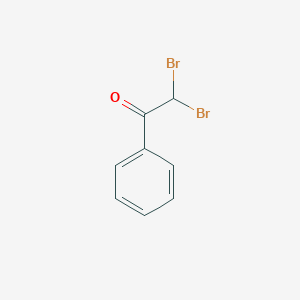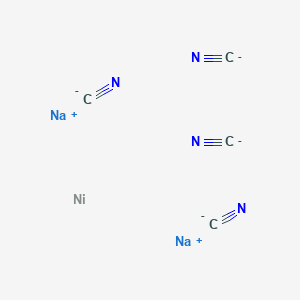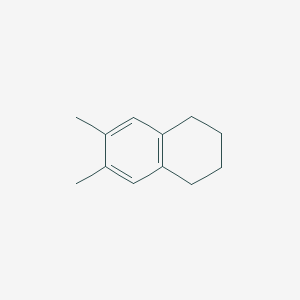
6,7-Dimethyltetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyltetralin, also known as DMT, is a chemical compound that belongs to the family of tetralin derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug development.
Mechanism Of Action
The mechanism of action of 6,7-Dimethyltetralin is primarily mediated through its interaction with dopamine receptors in the brain. It has been shown to selectively activate the D2 and D3 dopamine receptors, leading to an increase in dopamine neurotransmission. This, in turn, results in a range of biochemical and physiological effects, including improved motor function, enhanced cognitive performance, and reduced anxiety and depression.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6,7-Dimethyltetralin are primarily mediated through its interaction with dopamine receptors in the brain. It has been shown to improve motor function by enhancing dopamine neurotransmission in the basal ganglia, a region of the brain that is involved in the control of movement. It has also been shown to enhance cognitive performance by improving working memory and attentional processes. Additionally, it has been found to reduce anxiety and depression by modulating the activity of the brain's reward system.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6,7-Dimethyltetralin in lab experiments is its selective activation of dopamine receptors, which allows for the investigation of the specific role of these receptors in various physiological and pathological processes. Additionally, its high yield and purity make it a reliable and cost-effective tool for scientific research. However, one of the main limitations of using 6,7-Dimethyltetralin is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the scientific research of 6,7-Dimethyltetralin. One potential area of investigation is its potential as a drug candidate for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. Another area of interest is its potential as a scaffold for designing novel drugs with improved pharmacological properties. Additionally, further research is needed to understand its mechanism of action and its potential for modulating other neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 6,7-Dimethyltetralin involves the reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain 6,7-Dimethyltetralin in high yield and purity.
Scientific Research Applications
6,7-Dimethyltetralin has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In neuroscience, it has been used as a tool for studying the function of dopamine receptors and their role in the brain's reward system. In drug development, it has been explored as a scaffold for designing novel drugs with improved pharmacological properties.
properties
CAS RN |
1076-61-5 |
|---|---|
Product Name |
6,7-Dimethyltetralin |
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
6,7-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
MHPANBVNWFIJJM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCCC2)C=C1C |
Canonical SMILES |
CC1=CC2=C(CCCC2)C=C1C |
boiling_point |
252.0 °C |
melting_point |
10.0 °C |
Other CAS RN |
1076-61-5 |
synonyms |
6,7-Dimethyltetralin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



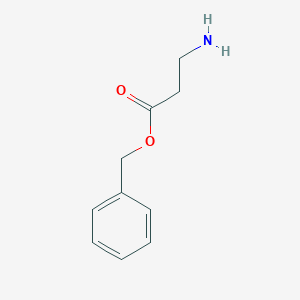

![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)
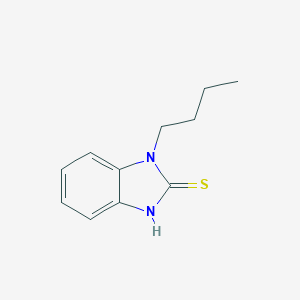
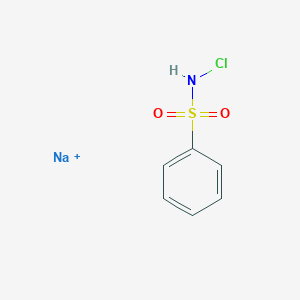
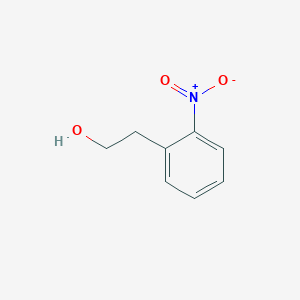
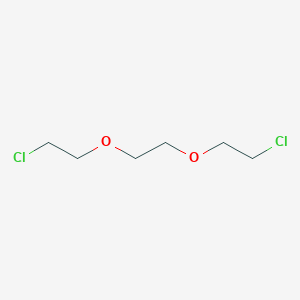
![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)
